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molecular formula C14H11BrN2O B1525820 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-78-4

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525820
M. Wt: 303.15 g/mol
InChI Key: UWBXQMQUOGPEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906648B2

Procedure details

A 50 ml round bottomed flask was charged with 403 mg of 5-bromo-3-[2-methoxy-1-(4-methoxy-phenyl)-vinyl]-pyridin-2-ylamine (1.2 mmol; combined E- and Z-isomers), 1,4-dioxane (5 ml), and 70% aqueous perchloric acid (250 μl). The flask, was fitted with a reflux condenser and nitrogen inlet adapter and heated in an oil bath to 100° C. for 8 hours. The reaction mixture was concentrated, then treated with 1.5 ml of a saturated aqueous solution of sodium bicarbonate followed by ethyl acetate (20 ml). The layers were separated, and the aqueous fraction was extracted twice with ethyl acetate. The combined organic fractions were washed with brine, dried (Na2SO4), filtered, and concentrated. The residue was triturated with ether to afford 300 mg (82%) of 5-bromo-3-(2-methoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine as a tan powder. 1H-NMR (d6-DMSO) δ=12.16 (br. s, 1H), 8.36 (d, 1H), 8.18 (d, 1H), 7.82 (d, 1H), 7.5.8 (d, 1H), 7.36 (t, 1H), 7.19 (d, 1H), 7.10 (t, 1H), 3.88 (s, 3H); MS m/z: 303 [H]+.
Name
5-bromo-3-[2-methoxy-1-(4-methoxy-phenyl)-vinyl]-pyridin-2-ylamine
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:13]2[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=2)=[CH:10]OC)[C:5]([NH2:8])=[N:6][CH:7]=1.Cl(O)(=O)(=O)=O.[O:26]1CCOC[CH2:27]1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[O:26][CH3:27])=[CH:10][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
5-bromo-3-[2-methoxy-1-(4-methoxy-phenyl)-vinyl]-pyridin-2-ylamine
Quantity
403 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C(=COC)C1=CC=C(C=C1)OC
Name
Quantity
250 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask, was fitted with a reflux condenser and nitrogen inlet adapter
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
treated with 1.5 ml of a saturated aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C2=C(C=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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